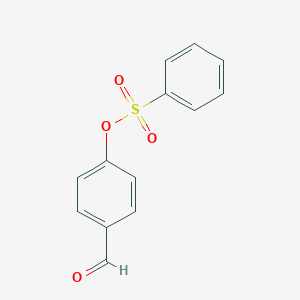

4-Formylphenyl benzenesulfonate

Descripción general

Descripción

4-Formylphenyl benzenesulfonate is a chemical compound with the molecular formula C13H10O4S . It is used in various chemical reactions, particularly in the synthesis of other compounds .

Synthesis Analysis

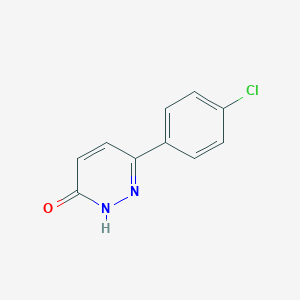

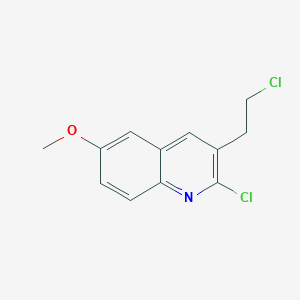

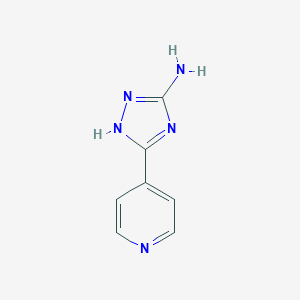

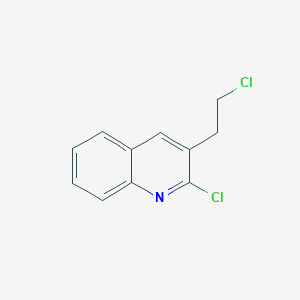

The synthesis of 4-Formylphenyl benzenesulfonate-related compounds has been reported in several studies. For instance, a new Schiff base with an arensulfonate group was synthesized by the reaction of 4-formylphenyl benzenesulfonate and 2-aminophenol in ethanol . Another study reported the synthesis of a series of derivatives which exert their inhibitory effects on decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) through the formation of hydrogen bonds .Molecular Structure Analysis

The molecular structure of 4-Formylphenyl benzenesulfonate consists of 13 carbon atoms, 10 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

4-Formylphenyl benzenesulfonate is involved in various chemical reactions. For example, it is used in the synthesis of a new Schiff base with an arensulfonate group . It also plays a role in the synthesis of a series of derivatives that inhibit decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) .Aplicaciones Científicas De Investigación

Synthesis of Schiff Bases

4-Formylphenyl benzenesulfonate: is used in the synthesis of Schiff bases with arensulfonate groups. These compounds are synthesized by reacting 4-formylphenyl benzenesulfonate with amines like 2-aminophenol in ethanol and are characterized by structural and spectroscopic techniques .

Drug Design

This compound is utilized in structure-based drug design. It serves as a precursor for synthesizing various derivatives that are used in the preparation of potential drug candidates .

Conversion of Phenols

It is also employed in the conversion of phenols to their benzene sulfonate esters using catalytic potassium fluoride. This method features mild reaction conditions, shorter reaction times, excellent yield, and easy-to-handle reagents .

Preparation of Sulfonate Esters

The compound is involved in the preparation of sulfonate esters from phenols, which is an important step in various synthetic pathways .

Catalyst in Chemical Reactions

A small amount of 4-Formylphenyl benzenesulfonate can act as a catalyst in chemical reactions, facilitating the process and improving yield .

Spectroscopy and Crystallography

It is used in spectroscopy and X-ray crystallography for characterizing new compounds synthesized from it, providing insights into their molecular structure .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-Formylphenyl benzenesulfonate derivatives is decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) . DprE1 is a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .

Mode of Action

4-Formylphenyl benzenesulfonate derivatives exert their inhibitory effects on DprE1 through the formation of hydrogen bonds with the pivotal active site Cys387 residue . This interaction disrupts the normal function of the enzyme, thereby inhibiting the growth of the bacteria .

Biochemical Pathways

The inhibition of DprE1 affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the death of the bacteria .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-Formylphenyl benzenesulfonate derivatives have been studied using in silico analysis .

Result of Action

The action of 4-Formylphenyl benzenesulfonate derivatives results in promising antitubercular activity . Specifically, certain compounds have shown effectiveness against the M. tuberculosis H37Rv strain, with a minimum inhibitory concentration (MIC) of 1.56 µg/mL . Additionally, these compounds have demonstrated significant antibacterial and antifungal activity, with exceedingly low toxicity without any adverse effects on normal cells .

Propiedades

IUPAC Name |

(4-formylphenyl) benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S/c14-10-11-6-8-12(9-7-11)17-18(15,16)13-4-2-1-3-5-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNUPIUMVNSKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364902 | |

| Record name | 4-formylphenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13493-50-0 | |

| Record name | 4-formylphenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

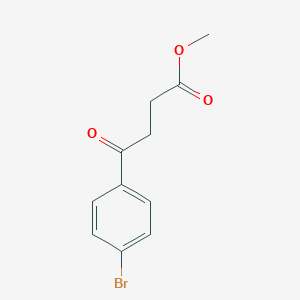

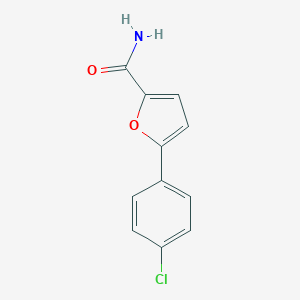

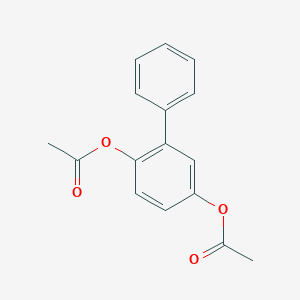

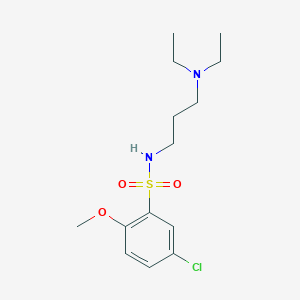

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Formylphenyl benzenesulfonate in the context of Schiff base chemistry?

A1: 4-Formylphenyl benzenesulfonate serves as a crucial precursor in the synthesis of Schiff bases. [] Schiff bases are a class of organic compounds known for their ability to form complexes with metal ions, making them valuable in various fields, including biological, pharmacological, and analytical chemistry. The aldehyde group present in 4-Formylphenyl benzenesulfonate reacts with primary amines to form the characteristic imine (C=N) bond found in Schiff bases. This compound's availability and reactivity make it a valuable starting material for synthesizing diverse Schiff base ligands for various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine]](/img/structure/B184864.png)

![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B184870.png)

![4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B184881.png)